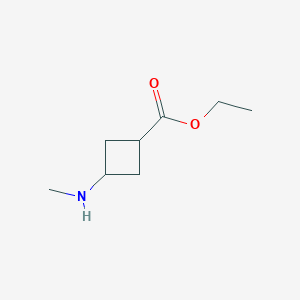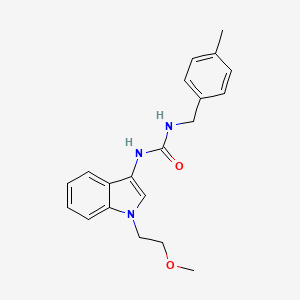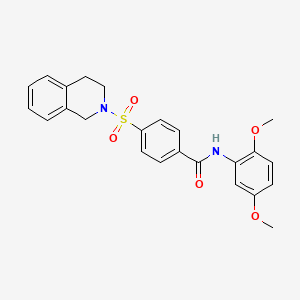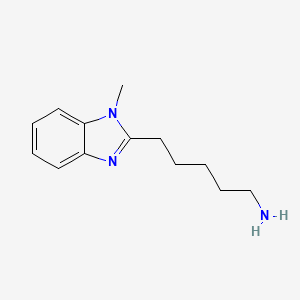![molecular formula C12H22N2O3S B2439317 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2260932-88-3](/img/structure/B2439317.png)
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound with the CAS Number: 2260932-88-3 . It has a molecular weight of 274.38 . The IUPAC name of this compound is tert-butyl 7-amino-7lambda6-thia-1-azaspiro[3.5]non-6-ene-1-carboxylate 7-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h8H,4-7,9H2,1-3H3, (H2,13,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under standard laboratory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Space Exploration
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate and related compounds are significant in the synthesis of novel compounds, especially for accessing chemical spaces complementary to piperidine ring systems. Meyers et al. (2009) described efficient routes for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate useful for selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).
Role in Antiviral Drug Development
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, demonstrating their potential in inhibiting human coronavirus replication. This research underscores the relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in antiviral drug development (Apaydın et al., 2019).
Spirocyclic Compounds in Organic Synthesis
Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into catalytic hydrogenation and mechanistic aspects of spirocyclic compounds in organic synthesis (Sukhorukov et al., 2008).
Catalysis and Enantioselective Synthesis
López et al. (2020) described the enantioselective synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a proline scaffold, highlighting the role of tert-butyl azaspiro compounds in medicinal chemistry, particularly in the synthesis of antiviral ledipasvir (López et al., 2020).
Structural and Molecular Analysis
The structural and molecular aspects of tert-butyl azaspiro compounds are crucial in understanding their properties and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure using X-ray diffraction, contributing to the knowledge of cyclic amino acid esters (Moriguchi et al., 2014).
Conformational Analysis in Peptide Mimetics
Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for dipeptides, conducting conformational analyses to evaluate their potential in peptide-based drug discovery. This research highlights the use of tert-butyl azaspiro compounds in developing peptidomimetics (Fernandez et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[3.5]nonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOHTTLNJTWRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)


![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)


![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)

![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)

